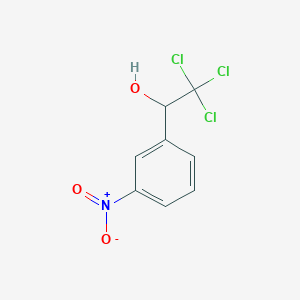

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

货号 B8678689

分子量: 270.5 g/mol

InChI 键: QTPMEWPNYWDGID-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US04603227

Procedure details

Several articles have described the condensation of substituted benzaldehyde derivatives with chloroform in the presence of various bases to produce the corresponding α-(trichloromethyl)benzyl alcohols. In the case of nitrosubstituted benzaldehydes, only Cannizzaro reaction products are obtained when powdered potassium hydroxide is used as the base without solvent. Phase transfer conditions produce a mixture of nitrobenzoic acid, nitrobenzyl alcohol, and trichloromethylnitrobenzyl alcohol. Potassium t-butoxide in liquid ammonia at -75° C. has been reported to effect the desired condensation to form trichloromethyl-3-nitrobenzyl alcohol in 72% yield (Ya. G. Bal'on, V. E. Paranyuk, and M. D. Shul'man, Zh. Obsch. Khim., 44, 2633 (1974)). Under the same conditions potassium hydroxide or calcium oxide in dimethyl sulfoxide gives 5-10% lower yields. The generation of trichloromethide anion in solution from the decomposition of trichloroacetic acid in dimethyl sulfoxide has been used to prepare trichloromethyl-4-nitrobenzyl alcohol in 60% yield (P. J. Atkins et al., J. Chem. Soc., Chem. Comm., 1983, pp. 283-4).

[Compound]

Name

nitrosubstituted benzaldehydes

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

nitrobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

trichloromethylnitrobenzyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1C(O)=O)([O-:5])=[O:4].[N+](C(O)C1C=CC=CC=1)([O-])=O.[Cl:26][C:27]([C:30]([OH:40])([N+]([O-])=O)C1C=CC=CC=1)([Cl:29])[Cl:28].CC(C)([O-])C.[K+].N>>[Cl:26][C:27]([CH:30]([OH:40])[C:13]1[CH:12]=[CH:11][CH:7]=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=1)([Cl:29])[Cl:28] |f:0.1,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

nitrosubstituted benzaldehydes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1

|

|

Name

|

nitrobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C(C1=CC=CC=C1)O

|

|

Name

|

trichloromethylnitrobenzyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(Cl)(Cl)C(C1=CC=CC=C1)([N+](=O)[O-])O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

are obtained when

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Phase transfer conditions produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at -75° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |